molecular formula C13H11ClN2O3 B1669200 Clofencet CAS No. 129025-54-3

Clofencet

Cat. No.: B1669200
CAS No.: 129025-54-3
M. Wt: 278.69 g/mol
InChI Key: PIZCXVUFSNPNON-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clofencet, a plant growth regulator, primarily targets a protein that belongs to the DUF3456 family . This protein plays a crucial role in the normal development of pollen, which is essential for plant reproduction.

Mode of Action

It is known that this compound suppresses normal pollen development without affecting the overall fertility of the plant . This makes the plant adaptable to hybridization without the need for laborious hand pollination .

Biochemical Pathways

It is known that the compound’s action on the duf3456 protein affects the normal development of pollen . This suggests that this compound may influence pathways related to plant reproduction and growth.

Pharmacokinetics (ADME Properties)

It is known that this compound is highly soluble in water, non-volatile, and moderately persistent in soil systems .

Result of Action

The primary molecular effect of this compound is the suppression of normal pollen development This results in plants that are still fertile but are more amenable to hybridization

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water and persistence in soil suggest that rainfall and soil type could impact its effectiveness .

Chemical Reactions Analysis

Clofencet undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Clofencet is unique in its ability to selectively suppress pollen development without affecting female fertility. Similar compounds include:

This compound stands out due to its specific application in hybrid wheat seed production and its effectiveness in improving crop yields and resistance to pests .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZCXVUFSNPNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043978
Record name Clofencet
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Molecular Weight

278.69 g/mol
Source PubChem
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Physical Description

Tan or yellow solid (technical grade); [Merck Index]
Record name Clofencet
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Solubility

In organic solvents (% w/v): methanol = 1.6%; acetone = <0.05%; dichloromethane = <0.04%; toluene = <0.04%; ethyl acetate = <0.05%; n-hexane = <0.06%, In distilled water, >55.2% w/v (>552,000 mg/l); >65.5% at pH5 (655,000 mg/l); >65.2% at pH 7 (>652,000 mg/l); >65.8% at pH 9 (>658,000 mg/l), In water, 700,000 mg/l, temperature not specified
Record name CLOFENCET
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Density

1.44 g/ml @ 20 °C
Record name CLOFENCET
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Vapor Pressure

less than 1.0X10-7 mm Hg @ 25 °C
Record name CLOFENCET
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Color/Form

Solid fawn-colored powder

CAS No.

129025-54-3
Record name Clofencet
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Record name Clofencet [ISO]
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Record name Clofencet
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Record name 4-Pyridazinecarboxylic acid, 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo
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Melting Point

Melts/decomposes @ 269 °C
Record name CLOFENCET
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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